molecular formula C17H12ClNO2 B11837184 Methyl 2-chloro-4-phenylquinoline-3-carboxylate CAS No. 94502-05-3

Methyl 2-chloro-4-phenylquinoline-3-carboxylate

Cat. No.: B11837184
CAS No.: 94502-05-3
M. Wt: 297.7 g/mol
InChI Key: UDDJCFMHKZYSPU-UHFFFAOYSA-N
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Description

Methyl 2-chloro-4-phenylquinoline-3-carboxylate is a quinoline derivative with a molecular formula of C18H12ClNO2. This compound is part of the quinoline family, which is known for its diverse biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-chloro-4-phenylquinoline-3-carboxylate typically involves the Friedländer condensation reaction. This method involves the reaction of an o-aminoaryl ketone with a carbonyl compound containing a reactive α-methylene group. The reaction is catalyzed by a base and often requires refluxing in an alcoholic solution or an organic solvent .

Industrial Production Methods

Industrial production of quinoline derivatives, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and microwave-assisted synthesis, are becoming more common to improve yield and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-4-phenylquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 2-chloro-4-phenylquinoline-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-chloro-4-phenylquinoline-3-carboxylate involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit the synthesis of nucleic acids by intercalating into DNA. In anticancer research, it may induce apoptosis by interacting with cellular pathways involved in cell cycle regulation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-chloroquinoline-3-carboxylate
  • Methyl 2-phenylquinoline-4-carboxylate
  • 2-chloroquinoline-3-carbaldehyde

Uniqueness

Methyl 2-chloro-4-phenylquinoline-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenyl group at the 4-position and the ester group at the 3-position enhances its potential as a pharmacologically active compound .

Biological Activity

Methyl 2-chloro-4-phenylquinoline-3-carboxylate is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial, anticancer, and antioxidant research. This article provides a detailed overview of its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is a quinoline derivative characterized by a chloro substituent at the 2-position and a methyl ester at the carboxylic acid group. The molecular formula is C_15H_12ClN_O_2, and it exhibits properties typical of quinoline compounds, including potential bioactivity against various pathogens.

Antimicrobial Activity

Research indicates that quinoline derivatives, including this compound, exhibit notable antimicrobial properties. A study examining various quinoline derivatives reported minimum inhibitory concentration (MIC) values against several bacterial strains:

Bacterial Strain MIC (µM)
Staphylococcus aureus5.64 - 77.38
Escherichia coli2.33 - 156.47
Pseudomonas aeruginosa13.40 - 137.43
Bacillus subtilis4.69 - 22.9

These results suggest that this compound may possess moderate to good antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Anticancer Activity

The anticancer potential of this compound has been explored in vitro with promising results. A study highlighted that certain quinoline derivatives could act as selective inhibitors of histone deacetylases (HDACs), which are important in cancer cell proliferation:

Compound HDAC Inhibition (%) Concentration (µM)
D2863.492
D2974.912
D3066.162

The mechanism of action involves inducing G2/M cell cycle arrest and promoting apoptosis in cancer cells, indicating a potential therapeutic application for this compound in oncology .

Antioxidant Activity

Antioxidant properties are another area where this compound shows promise. In vitro assays using the DPPH method demonstrated significant radical scavenging activity compared to ascorbic acid, a well-known antioxidant:

Compound Inhibition (%)
This compoundHigh
Ascorbic AcidStandard

This suggests that the compound may be effective in reducing oxidative stress, which is implicated in various diseases including diabetes and cardiovascular disorders .

Case Studies

Several case studies have highlighted the biological activity of similar quinoline derivatives:

  • Antibacterial Efficacy : A study on a series of chloroquinoline derivatives found that modifications at the phenyl ring enhanced antibacterial activity against E. coli and S. aureus, reinforcing the importance of structural variations in bioactivity.
  • Cancer Cell Lines : Research involving K562 leukemia cells demonstrated that specific quinoline derivatives induced apoptosis through HDAC inhibition, suggesting that this compound could have similar effects.
  • Antioxidant Potential : Investigations into various chloroquinoline derivatives indicated significant antioxidant activity, with implications for their use in managing oxidative stress-related conditions.

Properties

CAS No.

94502-05-3

Molecular Formula

C17H12ClNO2

Molecular Weight

297.7 g/mol

IUPAC Name

methyl 2-chloro-4-phenylquinoline-3-carboxylate

InChI

InChI=1S/C17H12ClNO2/c1-21-17(20)15-14(11-7-3-2-4-8-11)12-9-5-6-10-13(12)19-16(15)18/h2-10H,1H3

InChI Key

UDDJCFMHKZYSPU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2N=C1Cl)C3=CC=CC=C3

Origin of Product

United States

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